

# In-Depth Technical Guide on the Solubility of 4-Fluoro-2-nitrobenzaldehyde

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## Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzaldehyde

Cat. No.: B1294362

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This technical guide provides a comprehensive overview of the solubility of **4-Fluoro-2-nitrobenzaldehyde**, a key intermediate in the synthesis of pharmaceuticals and other organic compounds. Due to the limited availability of specific quantitative solubility data in public literature, this guide consolidates available qualitative information, predicted properties, and outlines a general experimental protocol for solubility determination based on established methodologies.

## Core Compound Information

**4-Fluoro-2-nitrobenzaldehyde** is a solid, light yellow to yellow crystalline powder. Its chemical structure, featuring a fluorine atom and a nitro group on the benzaldehyde ring, significantly influences its physical and chemical properties, including its solubility.[1][2]

Table 1: Physicochemical Properties of **4-Fluoro-2-nitrobenzaldehyde**

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	169.11 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	32-33 °C	<a href="#">[2]</a>
Boiling Point	294.2 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.443 g/cm <sup>3</sup>	<a href="#">[2]</a>
Appearance	Light yellow to yellow crystal powder	<a href="#">[1]</a>

## Solubility Profile

While specific quantitative solubility data (e.g., in g/L or mol/L) for **4-Fluoro-2-nitrobenzaldehyde** in various solvents is not readily available in the cited literature, a qualitative and predicted solubility profile can be summarized. The general principle of "like dissolves like" suggests that this relatively polar organic molecule will be more soluble in polar organic solvents than in non-polar organic solvents or water.

Table 2: Qualitative and Predicted Solubility of **4-Fluoro-2-nitrobenzaldehyde**

Solvent	Predicted Solubility	Rationale / Notes
Water	Limited / Low	The presence of polar nitro and aldehyde groups is offset by the non-polar benzene ring. A structurally similar compound, 4-nitrobenzaldehyde, has limited solubility in water. <a href="#">[5]</a> <a href="#">[6]</a>
Ethanol	Soluble	Ethanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of 4-Fluoro-2-nitrobenzaldehyde. 4-nitrobenzaldehyde is soluble in ethanol. <a href="#">[5]</a> <a href="#">[7]</a>
Methanol	Soluble	Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound.
Acetone	Soluble	Acetone is a polar aprotic solvent that should be a good solvent for this compound. 4-nitrobenzaldehyde is soluble in acetone. <a href="#">[5]</a>
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. A similar compound, 2-Nitrobenzaldehyde, is soluble in DMSO. <a href="#">[8]</a>
Benzene	Soluble	The aromatic nature of benzene should allow for favorable interactions with the

		benzene ring of the solute. 4-nitrobenzaldehyde is soluble in benzene.[5][6]
Glacial Acetic Acid	Soluble	4-nitrobenzaldehyde is soluble in glacial acetic acid.[5][6]
Ether	Slightly Soluble	4-nitrobenzaldehyde is slightly soluble in ether.[7]

## Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like **4-Fluoro-2-nitrobenzaldehyde**. This protocol is based on the principles outlined in the OECD Test Guideline 105 for Water Solubility and general laboratory practices for solubility determination in organic solvents.[9][10][11][12][13]

### Principle

A saturated solution of the compound is prepared at a specific temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

### Materials and Equipment

- **4-Fluoro-2-nitrobenzaldehyde** (high purity)
- Solvents of interest (e.g., water, ethanol, methanol, DMSO, acetone)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- Syringes and filters (e.g., 0.45 µm PTFE or nylon)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

## Experimental Workflow Diagram

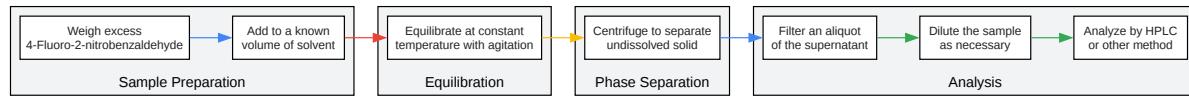


Figure 1: General Workflow for Solubility Determination

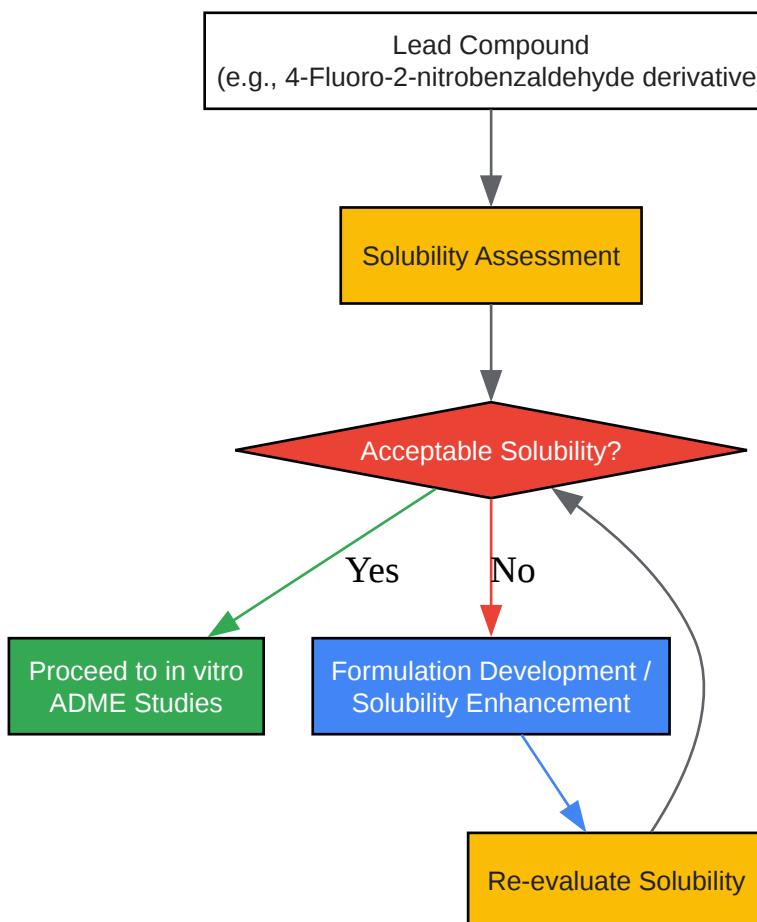


Figure 2: Role of Solubility in Early Drug Discovery

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